molecular formula C11H11ClN2OS B13868906 4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine CAS No. 1305351-53-4

4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine

Cat. No.: B13868906
CAS No.: 1305351-53-4
M. Wt: 254.74 g/mol
InChI Key: JKTHEOCSDDRUKN-UHFFFAOYSA-N
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Description

4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the condensation of a thioamide with an α-haloketone under acidic conditions.

    Introduction of the chloro group: Chlorination of the thiazole ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro group can be replaced by other substituents like hydroxyl or alkyl groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with the chloro and methoxy substituents, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

1305351-53-4

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

4-[(4-chlorothiophen-2-yl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C11H11ClN2OS/c12-7-3-9(16-6-7)5-15-8-1-2-10(13)11(14)4-8/h1-4,6H,5,13-14H2

InChI Key

JKTHEOCSDDRUKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC(=CS2)Cl)N)N

Origin of Product

United States

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